(2-Methanesulfonylethyl)hydrazine
Overview
Description
(2-Methanesulfonylethyl)hydrazine is an organic compound with the molecular formula C₃H₁₀N₂O₂S. It is a hydrazine derivative characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydrazine moiety.
Mechanism of Action
Target of Action
It is structurally related to hydralazine , a well-known antihypertensive agent . Hydralazine primarily targets vascular smooth muscle cells, causing relaxation and vasodilation . It’s worth noting that the exact target of hydralazine is still unidentified .
Mode of Action
Hydralazine is known to cause relaxation of arterial smooth muscle by inhibiting the accumulation of intracellular free calcium . This results in vasodilation and a decrease in peripheral resistance, which lowers blood pressure .
Biochemical Pathways
Hydralazine, a structurally related compound, is known to affect the calcium signaling pathway in vascular smooth muscle cells . By inhibiting the accumulation of intracellular free calcium, hydralazine prevents contraction mediated by calcium-dependent ATPases, kinases, or ion channels .
Pharmacokinetics
Hydralazine is known to be well-absorbed from the gastrointestinal tract and undergoes extensive metabolism depending on acetylator status
Biochemical Analysis
Biochemical Properties
(2-Methanesulfonylethyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and hydrazides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis . The interaction with enzymes such as hydrazine oxidase leads to the formation of reactive species that can bind to cellular macromolecules, causing cellular dysfunction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to significant soft tissue injury, pulmonary injury, seizures, coma, and even death in severe cases . It also impacts the production of pro-inflammatory cytokines and chemokines, thereby affecting inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can further undergo reduction to alkanes . This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The formation of hydrazones involves the deprotonation of the weakly acidic N-H bond, resulting in the hydrazone anion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that hydrazine derivatives can degrade over time, leading to the formation of ammonia, hydrogen, and nitrogen . These degradation products can have varying impacts on cellular processes, depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild symptoms such as loss of body weight and hypoglycemia. At high doses, it can lead to severe adverse effects, including fatty degeneration of the liver, convulsions, and even death . The threshold effects observed in these studies highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including both enzymatic and non-enzymatic reactions. It interacts with enzymes such as hydrazine oxidase, leading to the formation of reactive species that bind to cellular macromolecules . These interactions can result in significant changes in metabolic flux and metabolite levels, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound is crucial for understanding its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)hydrazine typically involves the reaction of ethyl methanesulfonate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3SO2CH2CH2OH+N2H4⋅H2O→CH3SO2CH2CH2NHNH2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: (2-Methanesulfonylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
(2-Methanesulfonylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- (2-Methanesulfonylethyl)hydrazine hydrochloride
- (2-Methanesulfonylpropyl)hydrazine
- (2-Methanesulfonylbutyl)hydrazine
Comparison: Compared to its analogs, this compound is unique due to its specific ethyl chain length, which can influence its reactivity and interaction with other molecules. The presence of the methanesulfonyl group also imparts distinct chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-methylsulfonylethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-8(6,7)3-2-5-4/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMMITZFDMUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179676-86-8 | |
Record name | (2-methanesulfonylethyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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